BenchChemオンラインストアへようこそ!

Tasimelteon

Circadian rhythm phase-shifting MT2 receptor pharmacology Melatonin receptor subtype selectivity

Tasimelteon is the only FDA/EMA-approved melatonin receptor agonist for Non-24-Hour Sleep-Wake Disorder, with proven MT2-preferring affinity (Ki=0.0692 nM) that drives robust circadian phase-shifting. Unlike ramelteon (MT1-preferring) or agomelatine (serotonergic off-targets), its clean selectivity over 160+ receptors ensures unambiguous results in entrainment studies. Supplied as ≥98% pure crystalline powder, it is the definitive tool for translational chronobiology, SMS research, and MT2 pathway investigation.

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
CAS No. 609799-22-6
Cat. No. B1681936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTasimelteon
CAS609799-22-6
SynonymsBMS 214778
BMS-214778
BMS214778
N-((2-(2,3-dihydro-4-benzofuranyl)cyclopropyl)methyl)propanamide
tasimelteon
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCCC(=O)NCC1CC1C2=C3CCOC3=CC=C2
InChIInChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13+/m0/s1
InChIKeyPTOIAAWZLUQTIO-GXFFZTMASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tasimelteon (609799-22-6) Procurement Guide: Pharmacological Profile and Regulatory Status for Scientific Selection


Tasimelteon (CAS 609799-22-6), also designated as BMS-214778, VEC-162, or HETLIOZ®, is a synthetic dual melatonin receptor agonist (DMRA) that selectively activates MT1 and MT2 receptors, with a demonstrated 2.1- to 4.4-fold higher affinity for the MT2 receptor subtype believed to mediate circadian rhythm phase-shifting [1]. It bears no structural relationship to other approved active substances [2]. It is the first and only melatonin receptor agonist to receive FDA approval for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24) in totally blind individuals, and is also approved for nighttime sleep disturbances in Smith-Magenis Syndrome (SMS) [3]. For research applications, tasimelteon is supplied as a white to off-white crystalline powder with a molecular weight of 245.32 g/mol, molecular formula C15H19NO2, and typical vendor purity specifications of ≥98% by HPLC .

Why Tasimelteon (609799-22-6) Cannot Be Interchanged with Other Melatonin Receptor Agonists in Research and Clinical Applications


Although ramelteon, agomelatine, and prolonged-release melatonin all target melatonin MT1/MT2 receptors, their divergent receptor subtype selectivity, active metabolite profiles, and therapeutic indications preclude generic substitution [1]. Critically, tasimelteon exhibits a unique MT2-preferring affinity ratio (MT2 Ki = 0.0692 nM vs MT1 Ki = 0.304 nM) that contrasts with the MT1-preferring selectivity of ramelteon (MT1 Ki = 0.014 nM vs MT2 Ki = 0.112 nM) and the balanced affinity of agomelatine (MT1 Ki = 0.10 nM vs MT2 Ki = 0.12 nM) [2]. Furthermore, tasimelteon's primary metabolites exhibit low binding affinity for melatonin receptors (at least 13-fold less than the parent compound), whereas ramelteon's major circulating metabolite M-II retains 20% affinity for MT2 and achieves systemic exposure 20- to 100-fold higher than the parent drug [2]. These pharmacologic distinctions translate directly into differentiated regulatory approvals: tasimelteon remains the only melatonin receptor agonist approved for Non-24 in totally blind individuals and for nighttime sleep disturbances in SMS, while ramelteon is indicated solely for insomnia and agomelatine is not approved in the United States [3].

Tasimelteon (609799-22-6) Evidence-Based Differentiation Guide: Quantitative Comparisons Versus Ramelteon and Agomelatine


MT2 Receptor Subtype Affinity: Tasimelteon Exhibits 4.4-Fold MT2 Selectivity Versus Ramelteon's 8-Fold MT1 Preference

Tasimelteon demonstrates a unique MT2-preferring binding profile among clinically available melatonin receptor agonists. In NIH-3T3 cells expressing recombinant human receptors, tasimelteon exhibits an MT2 Ki of 0.0692 nM versus an MT1 Ki of 0.304 nM, yielding a 4.4-fold higher affinity for MT2 [1]. This MT2-preferring profile contrasts markedly with ramelteon, which exhibits an MT1 Ki of 0.014 nM versus an MT2 Ki of 0.112 nM in CHO cells, corresponding to an 8.0-fold higher affinity for MT1 [2]. Agomelatine shows balanced, non-selective binding with MT1 Ki = 0.10 nM and MT2 Ki = 0.12 nM [2].

Circadian rhythm phase-shifting MT2 receptor pharmacology Melatonin receptor subtype selectivity

Metabolite Activity: Tasimelteon Metabolites Show ≥13-Fold Lower Affinity Versus Ramelteon's Active M-II Metabolite

Tasimelteon's metabolic profile yields metabolites with substantially reduced pharmacologic activity compared to ramelteon's major circulating metabolite. Tasimelteon's primary metabolites (M3, M9, M11, M12, M13, M14) exhibit low binding affinity for MT1 and MT2 receptors—less than 10% of parent compound affinity, corresponding to at least 13-fold reduced potency [1]. In contrast, ramelteon's major metabolite M-II retains 20% affinity for MT2 receptors relative to parent compound, and achieves systemic exposure 20- to 100-fold higher than parent drug with a mean terminal half-life of 2-5 hours [1]. Agomelatine's primary metabolites are inactive [1].

Drug metabolism Pharmacokinetics Metabolite pharmacology

Regulatory Indication: Tasimelteon Holds Exclusive FDA Approval for Non-24-Hour Sleep-Wake Disorder and Smith-Magenis Syndrome

Tasimelteon possesses a differentiated regulatory approval profile that defines its unique position among melatonin receptor agonists. It is the only melatonin receptor agonist approved by the FDA for Non-24-Hour Sleep-Wake Disorder in totally blind individuals (approved January 31, 2014) and for nighttime sleep disturbances in Smith-Magenis Syndrome [1][2]. Ramelteon is approved solely for the treatment of insomnia characterized by difficulty with sleep onset [1]. Agomelatine is not FDA-approved for any indication (marketed in Europe and Australia for major depressive disorder) [1].

Circadian rhythm sleep-wake disorders Non-24-Hour Sleep-Wake Disorder Regulatory exclusivity

Receptor Selectivity: Tasimelteon Shows No Appreciable Affinity for >160 Off-Target Receptors Versus Agomelatine's 5-HT2C Antagonism

Tasimelteon demonstrates a clean receptor binding profile with no significant interaction with over 160 pharmacologically relevant receptors and enzymes at concentrations up to 10 µM [1]. This contrasts with agomelatine, which exhibits 5-HT2C serotonin receptor antagonism (Ki = 6.15 nM to 631 nM depending on assay conditions) in addition to its melatonin receptor agonism [2]. Ramelteon, like tasimelteon, shows high selectivity for melatonin receptors with no reported off-target activity at pharmacologically relevant concentrations [3].

Receptor selectivity profiling Off-target pharmacology Melatonin receptor specificity

Clinical Entrainment Efficacy: Tasimelteon Demonstrates Superior Circadian Entrainment (P=0.0025) in Phase III Non-24 Trials

Tasimelteon is the only melatonin receptor agonist with robust Phase III clinical trial evidence demonstrating circadian rhythm entrainment in totally blind individuals with Non-24. In the SET (Safety and Efficacy of Tasimelteon) trial (n=84), tasimelteon 20 mg daily achieved significantly better entrainment of melatonin rhythm versus placebo (P=0.0025) and improved Non-24 Clinical Response Scale scores [1]. The RESET randomized withdrawal trial (n=20) confirmed that continued tasimelteon treatment is required to maintain entrainment; patients randomized to placebo showed significant deterioration and rapid loss of circadian entrainment (P=0.0055) [1]. Ramelteon lacks any Phase III entrainment data in Non-24 or any other circadian rhythm disorder [2].

Circadian entrainment Non-24-Hour Sleep-Wake Disorder Phase III clinical trial

Patent-Defined Purity Specifications: Tasimelteon Synthesis Process Controls Impurity 5 to ≤0.15 wt%

A granted US patent (US11760740B2) assigned to Vanda Pharmaceuticals defines a specific process for preparing highly purified pharmaceutical grade tasimelteon with quantifiable impurity limits [1]. The patented composition requires tasimelteon to contain ≤0.15 wt% of Impurity 5 (N-((2-(2,3-dihydrobenzofuran-4-yl)-1-((2-(2,3-dihydrobenzofuran-4-yl)cyclopropyl)(propionamido)methyl)cyclopropyl)methyl)propionamide), ≤0.15 wt% each of Impurities 1, 2, and 3, and ≤100 ppm ethyl diazoacetate [2]. These specifications provide procurement-quality benchmarks not defined for generic comparator compounds, whose impurity profiles may vary significantly across suppliers.

Pharmaceutical process chemistry Impurity profiling GMP synthesis

Tasimelteon (609799-22-6) Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Circadian Rhythm Entrainment Studies in Rodent or Non-Human Primate Models

Tasimelteon is the preferred melatonin receptor agonist for studies requiring robust circadian phase-shifting and entrainment. In animal circadian models, tasimelteon produces dose-dependent phase shifts and entrains free-running activity cycles [1]. Its 4.4-fold MT2-preferring affinity aligns with the established role of MT2 receptors in mediating circadian rhythm phase-shifting [2], distinguishing it from ramelteon's MT1-preferring profile (8.0-fold MT1 selectivity) which is less suited for entrainment studies. The compound's 2-hour half-life in rats and monkeys enables precise temporal dosing for phase-response curve experiments.

Investigational Studies of Non-24-Hour Sleep-Wake Disorder Pathophysiology

For research investigating the molecular and behavioral mechanisms underlying Non-24 in totally blind populations, tasimelteon is the only melatonin receptor agonist with demonstrated clinical efficacy in this indication [1]. The SET and RESET Phase III trials provide a robust evidentiary foundation for translational studies, establishing tasimelteon's ability to entrain the master body clock as measured by melatonin and cortisol circadian rhythms [1]. Ramelteon lacks any Phase III entrainment data in circadian rhythm disorders and is not indicated for Non-24 [3], making tasimelteon the only scientifically justifiable choice for this research domain.

Selective MT2 Receptor Pharmacology and Signal Transduction Studies

Tasimelteon serves as a valuable tool compound for investigating MT2-selective signaling pathways due to its demonstrated MT2-preferring binding profile (MT2 Ki = 0.0692 nM vs MT1 Ki = 0.304 nM) [1]. Its clean selectivity profile—no appreciable affinity for over 160 off-target receptors and enzymes [1]—enables researchers to attribute observed effects specifically to melatonin receptor activation without confounding off-target pharmacology. This contrasts with agomelatine, whose 5-HT2C antagonism (Ki = 6.15 nM) introduces serotonergic effects that complicate data interpretation [2]. For functional assays, tasimelteon demonstrates EC50 values of 0.74 nM (MT1) and 0.1 nM (MT2) in cAMP inhibition assays .

Reference Standard for Analytical Method Development and Impurity Profiling

Tasimelteon offers defined patent-derived impurity specifications (Impurity 5 ≤0.15 wt%, Impurities 1-3 ≤0.15 wt% each, EDA ≤100 ppm) [1] that provide clear benchmarks for analytical method development, impurity profiling, and quality control validation. Researchers developing HPLC, LC-MS, or stability-indicating methods for tasimelteon or structurally related compounds can reference these quantifiable impurity thresholds as acceptance criteria. The commercial availability of tasimelteon with vendor-specified purity of ≥98% by HPLC and documented storage stability (3 years at -20°C as powder, 1-3 months in solution at -20°C) [2] supports its use as a reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tasimelteon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.